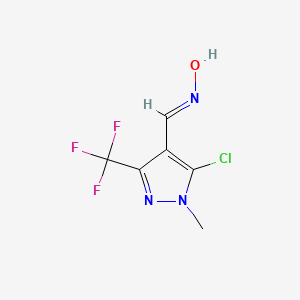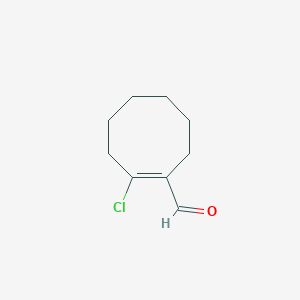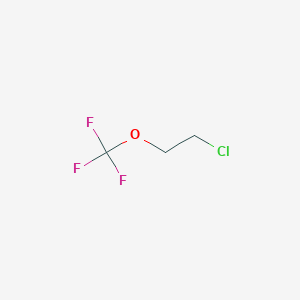![molecular formula C27H49NO9 B3034445 2-[2-(17-乙酰氨基-4,16-二羟基-3,7-二甲基十七烷-5-基)氧基-2-氧代乙基]丁二酸 CAS No. 176590-37-7](/img/structure/B3034445.png)
2-[2-(17-乙酰氨基-4,16-二羟基-3,7-二甲基十七烷-5-基)氧基-2-氧代乙基]丁二酸
描述
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, where each step needs to be optimized for yield and selectivity. The Michael addition reaction described in the first paper could be a relevant step in the synthesis of the compound. The butane-2,3-diacetal desymmetrized glycolic acid building block mentioned could potentially be used as a starting material or intermediate in the synthesis of the compound, given its ability to undergo highly diastereoselective reactions to form α-hydroxy acids, which are structurally related to the compound .
Molecular Structure Analysis
The molecular structure of the compound likely features several stereocenters, as suggested by the presence of multiple chiral centers in the alkyl chain. The dihydroxy and acetamido substituents would contribute to the molecule's three-dimensional conformation and could influence its reactivity and interaction with biological targets. The butanedioic acid moiety could confer additional reactivity, as it is a functional group known to participate in various chemical reactions.
Chemical Reactions Analysis
The compound's chemical reactivity would be influenced by its functional groups. The hydroxy groups could be involved in hydrogen bonding and dehydration reactions, while the acetamido group could participate in acylation or deacetylation processes. The butanedioic acid moiety could undergo reactions typical of carboxylic acids, such as esterification or amidation. The Michael addition reaction mentioned in paper could be a key reaction in modifying the compound or building up its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of hydroxy groups suggests that it would have some degree of solubility in polar solvents, as seen in the solvation structure study of 1,3-butanediol . The compound's solubility and interaction with solvents could be further analyzed using techniques such as IR, NMR, and molecular dynamics simulations, similar to those described in paper . The compound's boiling point, melting point, and stability would also be important physical properties to consider, although these are not directly discussed in the provided papers.
Relevant Case Studies
While the provided papers do not discuss case studies directly related to the compound , the efficient production of 2,3-butanediol in Saccharomyces cerevisiae demonstrates the potential for microbial synthesis of complex organic molecules. This approach could potentially be adapted for the synthesis of the compound , especially if its structure is similar to 2,3-butanediol or if it could be derived from similar precursors.
科学研究应用
生物技术生产和应用
乙偶姻是一种与本文所讨论的化学物质在结构上相似的挥发性化合物,在食品、化妆品、洗涤剂和促进植物生长等各个行业都有广泛的应用。它被认为是一种有前途的生物基平台化学品,由某些细菌从可再生生物质中通过强劲的乙偶姻生物合成衍生而来。生物合成途径、分子调控以及通过基因工程和过程控制等方法提高产量的策略是至关重要的研究领域。此外,有效的下游加工仍然是工业乙偶姻发酵中的一个挑战,这突显了该领域取得进展的必要性 (肖和卢,2014 年)。
环境影响和安全性
对相关化合物 1,4-丁二醇的全面回顾表明,由于在封闭设备中制造,其环境释放通常受到限制。它具有生物降解性,对水生生物的危害较小,表明在意外释放时对环境的威胁最小。这些信息对于了解类似化合物的生态影响和确保可持续的工业实践至关重要 (斯台普斯,2001 年)。
化学生产的进展
另一种结构相关化合物乙偶姻的生物生产的进步,凸显了向可持续和绿色化学生产的转变。这篇综述讨论了各种策略,包括无细胞生物催化、全细胞生物催化、微生物发酵和电辅助发酵。它强调了乙偶姻的经济高效生产,反映了向生物基化学制造的更广泛趋势 (崔等人,2021 年)。
作用机制
Target of Action
The primary target of AAL Toxin TE1, also known as 2-[2-(17-Acetamido-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid, is the enzyme ceramide synthase . This enzyme plays a crucial role in the synthesis of ceramides, a type of lipid molecule that is a key component of cell membranes and is involved in a variety of cellular signaling pathways .
Mode of Action
AAL Toxin TE1 interacts with its target by inhibiting the activity of ceramide synthase . This inhibition disrupts the normal balance of cellular homeostasis in both plant and animal tissues .
Biochemical Pathways
The inhibition of ceramide synthase by AAL Toxin TE1 affects the sphingolipid metabolic pathway . Sphingolipids are a class of lipids that play important roles in signal transmission and cell recognition. Disruption of this pathway can lead to a variety of downstream effects, including the induction of apoptosis, or programmed cell death .
Result of Action
The result of AAL Toxin TE1’s action is the disruption of cellular homeostasis, leading to morphological and biochemical changes characteristic of apoptosis . This includes the inhibition of cell proliferation and the induction of cell death in various tissues .
Action Environment
The action of AAL Toxin TE1 can be influenced by various environmental factors. For example, the presence of the toxin in food matrices can affect its bioavailability and toxicity . Additionally, the specific cellular environment, including the presence of other molecules and the state of the target cells, can influence the toxin’s efficacy and stability.
属性
IUPAC Name |
2-[2-(17-acetamido-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49NO9/c1-5-19(3)26(34)23(37-25(33)16-21(27(35)36)15-24(31)32)14-18(2)12-10-8-6-7-9-11-13-22(30)17-28-20(4)29/h18-19,21-23,26,30,34H,5-17H2,1-4H3,(H,28,29)(H,31,32)(H,35,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIPCOGRCJFLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(C)CCCCCCCCC(CNC(=O)C)O)OC(=O)CC(CC(=O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B3034372.png)
![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3034373.png)
![2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride](/img/structure/B3034374.png)
![(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3034375.png)

![3-benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B3034377.png)

![1-Chloro-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B3034380.png)